molecular formula C9H11N5O B2906306 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine CAS No. 14393-77-2

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine

Cat. No.: B2906306
CAS No.: 14393-77-2
M. Wt: 205.221
InChI Key: PIOBJCAIZDYSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine is a chemical scaffold of significant interest in medicinal chemistry and infectious disease research. The triazolopyridazine core is a privileged structure in drug discovery, with researchers investigating its potential against parasitic infections. Studies have shown that close analogs of this compound, specifically triazolopyridazine derivatives, exhibit potent activity against Cryptosporidium parvum . Cryptosporidium is a parasite that causes life-threatening diarrheal disease, particularly in children and immunocompromised individuals, and there is a major unmet need for more effective treatments beyond the only FDA-approved drug, nitazoxanide . The exploration of this chemical series aims to develop new therapeutic leads with improved potency and reduced potential for cardiotoxicity, often associated with hERG channel inhibition . As a key structural motif, 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine provides researchers with a versatile building block for constructing novel molecules for structure-activity relationship (SAR) studies and phenotypic screening campaigns in the pursuit of new antiparasitic agents.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-9(13-3-5-15-6-4-13)12-14-7-10-11-8(1)14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBJCAIZDYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization with a suitable pyridazine precursor . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold allows for versatile functionalization at the 3- and 6-positions. Below is a comparative analysis of substituents and their structural implications:

Compound Name/ID Substituents at 6-Position Key Structural Features Reference
Target Compound Morpholine Polar, hydrogen-bonding oxygen; moderate steric bulk -
AZD5153 () 3-Methoxy, 4-piperidylphenoxy Bivalent bromodomain binding; methoxy enhances π-π stacking, piperidine improves solubility
Lin28-1632 () N-Methylacetamide (aryl-linked) Aromatic acetamide group for Lin28 inhibition; methyl enhances metabolic stability
Vitas-M STK651245 () N-[2-(1H-indol-3-yl)ethyl]amine Indole moiety for BRD4 inhibition; ethyl linker balances flexibility and rigidity
4c () Hydrazone-linked phenyl group Planar hydrazone structure; potential for intercalation or metal chelation
1-{3-Methyl-...}piperazine () Piperazine dihydrochloride Charged piperazine enhances water solubility; protonatable nitrogen for salt formation

Key Insights :

  • Morpholine substituents (target compound) are less bulky than piperidine/phenoxy groups (AZD5153) but more polar than indole or phenyl groups.
  • Electron-withdrawing groups (e.g., methoxy in AZD5153) enhance binding to bromodomains via π-π interactions, while electron-donating groups (e.g., morpholine) may improve solubility.

Comparison with Target Compound :

  • Morpholine’s polarity may favor solubility-driven targets (e.g., extracellular enzymes) over lipophilic targets like bromodomains.
  • AZD5153’s high potency (~nM range) suggests substituent optimization for target affinity, whereas morpholine derivatives might require functionalization (e.g., sulfonyl or acyl groups) for similar efficacy.

Physicochemical Properties and Solubility

Compound/ID Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituent Impact Reference
Target Compound ~226.25 1.2 (estimated) >10 (aqueous) Morpholine enhances hydrophilicity -
N-Methyl-3-(3-methyl...)aniline () 239.28 2.5 <1 (DMSO required) Aromatic methyl reduces polarity
1-{3-Methyl-...}piperazine () 287.19 -0.5 >20 Charged piperazine improves aqueous solubility
AZD5153 () 513.61 3.8 ~0.5 Methoxy and piperidyl balance lipophilicity

Trends :

  • Morpholine ’s oxygen atom reduces logP compared to aryl or alkyl substituents, aligning with improved solubility profiles.
  • Charged groups (e.g., piperazine dihydrochloride) outperform morpholine in solubility but may limit blood-brain barrier penetration.

Biological Activity

4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Structure

  • Molecular Formula : C₁₃H₁₄N₄O
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 1060205-20-0

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine. For instance, research has shown that derivatives of triazolopyridazine exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

One notable study evaluated the compound's effect on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines were determined as follows:

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These findings suggest that the compound may act as a potent inhibitor of tumor growth by interfering with cellular proliferation pathways .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. The compound's triazolo[4,3-b]pyridazine structure allows it to interact with ATP-binding sites on kinases, thereby blocking their activity and leading to apoptosis in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine has been investigated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early investigations suggest moderate oral bioavailability and favorable pharmacokinetic profiles that warrant further exploration in clinical settings .

Future Directions in Research

Ongoing research aims to optimize the chemical structure for enhanced potency and selectivity against targeted kinases. The development of novel derivatives could lead to more effective therapeutic agents for cancer treatment.

Q & A

Q. What are the standard synthetic routes for 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine?

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolo-pyridazine core. Key steps include cyclization of hydrazine derivatives with pyridazine precursors, followed by functionalization at the 6-position with morpholine. For example, sodium hydride in dimethylformamide (DMF) is often used to facilitate nucleophilic substitution reactions, as seen in analogous triazolo-pyridazine ether syntheses . Purification methods like column chromatography or recrystallization ensure high purity .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, resolving aromatic proton environments and morpholine substituents. Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds. High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), while elemental analysis verifies stoichiometry .

Q. How is the morpholine moiety strategically incorporated to enhance bioactivity?

Morpholine improves solubility and bioavailability by introducing a polar, oxygen-containing heterocycle. This modification facilitates interactions with hydrophilic pockets in biological targets, as demonstrated in kinase inhibitors where morpholine derivatives enhance binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during triazolo-pyridazine core formation?

Optimization involves solvent selection (e.g., DMF for nucleophilic substitutions), temperature control (reflux for cyclization), and catalyst use (e.g., acetic acid for acid-catalyzed condensations). For instance, sodium hydride in DMF promotes efficient ether bond formation at the 6-position of the triazolo-pyridazine ring . Kinetic studies using Thin-Layer Chromatography (TLC) help identify side reactions and adjust reaction times .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. kinase inhibition)?

Discrepancies arise from differing substituents and target enzymes. For example, molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) predicts antifungal activity , while kinase assays (e.g., TAK1 inhibition) explain antiproliferative effects . Cross-validation using isoform-specific assays and structural-activity relationship (SAR) studies clarifies target specificity .

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., chloro, fluorophenyl) activate the triazolo-pyridazine core for Suzuki-Miyaura couplings, while bulky substituents (e.g., cyclohexyl) require palladium catalysts with bulky ligands (e.g., XPhos) to prevent steric hindrance. Computational modeling (DFT) predicts regioselectivity in such reactions .

Q. What crystallographic data support the structural stability of triazolo-pyridazine derivatives?

Single-crystal X-ray diffraction reveals planar triazolo-pyridazine cores with bond lengths consistent with aromaticity (C-C: ~1.39 Å, C-N: ~1.32 Å). Morpholine substituents adopt chair conformations, minimizing steric strain. These data align with density functional theory (DFT) calculations .

Methodological Considerations

Q. How to mitigate decomposition during storage of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine?

Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Lyophilization enhances stability for long-term storage .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like 14-α-demethylase or kinases. Pharmacophore modeling identifies critical hydrogen bonds and hydrophobic interactions .

Key Challenges and Future Directions

  • Stereoselective Synthesis : Developing asymmetric catalysis for chiral morpholine derivatives .
  • In Vivo Toxicity Profiling : Addressing metabolic instability via prodrug strategies .
  • Multi-Target Drug Design : Exploiting triazolo-pyridazine’s polypharmacology for complex diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.